4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride
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Overview
Description
4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride is a heterocyclic compound that combines the structural features of both thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine . The resulting product undergoes further cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite for diazotization and thiourea for subsequent reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic derivatives, such as pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and isoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one .
Scientific Research Applications
4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylthieno[2,3-b]pyridin-3-amine
- 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride is unique due to its specific structural features and reactivity. The presence of both thiophene and pyridine rings imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
55023-33-1 |
---|---|
Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
4,6-dimethylthieno[2,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C9H9NOS.ClH/c1-5-3-6(2)10-9-8(5)7(11)4-12-9;/h3H,4H2,1-2H3;1H |
InChI Key |
XLRKCMVANQJFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)CS2)C.Cl |
Origin of Product |
United States |
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